molecular formula C17H13N5O B8731143 N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide CAS No. 825615-92-7

N-[3-(1h-Benzimidazol-2-Yl)-1h-Pyrazol-4-Yl]benzamide

Katalognummer: B8731143
CAS-Nummer: 825615-92-7
Molekulargewicht: 303.32 g/mol
InChI-Schlüssel: FPKSFXFWECAIBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide (molecular formula: C₁₇H₁₃N₅O) is a heterocyclic compound featuring a benzimidazole core fused to a pyrazole ring, with a benzamide substituent at the 4-position of the pyrazole (). Its SMILES notation (O=C(c1ccccc1)Nc4cnnc4c2nc3c(n2)cccc3) highlights the connectivity of the benzimidazole (two fused benzene rings with two nitrogen atoms), pyrazole (five-membered ring with two adjacent nitrogen atoms), and benzamide groups. First documented in 2008, its structural simplicity and hybrid heterocyclic architecture make it a candidate for pharmaceutical and materials science research .

Eigenschaften

CAS-Nummer

825615-92-7

Molekularformel

C17H13N5O

Molekulargewicht

303.32 g/mol

IUPAC-Name

N-[5-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide

InChI

InChI=1S/C17H13N5O/c23-17(11-6-2-1-3-7-11)21-14-10-18-22-15(14)16-19-12-8-4-5-9-13(12)20-16/h1-10H,(H,18,22)(H,19,20)(H,21,23)

InChI-Schlüssel

FPKSFXFWECAIBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=C(NN=C2)C3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Benzimidazole Synthesis

Benzimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example, heating o-phenylenediamine with formic acid yields unsubstituted benzimidazole. For N-substituted variants, alkylation or reductive amination is employed post-cyclization.

Pyrazole Synthesis

4-Amino-1H-pyrazole-3-carboxylic acid derivatives serve as precursors. A common method involves cyclizing β-ketoesters with hydrazines. For instance, ethyl acetoacetate reacts with hydrazine hydrate to form pyrazolones, which are subsequently functionalized at the 4-position.

Key Amide Coupling Strategies

The final step involves coupling the benzimidazole-pyrazole hybrid with benzoyl chloride. Three methods dominate:

Schotten-Baumann Reaction

Procedure :

  • React 3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-amine with benzoyl chloride in a biphasic system (NaOH/H₂O and dichloromethane).

  • Stir at 0–5°C for 2 hours.
    Yield : ~65%.
    Mechanism : Nucleophilic acyl substitution facilitated by the amine’s lone pair attacking the electrophilic carbonyl carbon.

Carbodiimide-Mediated Coupling

Reagents : DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
Conditions :

  • Dissolve amine (1 eq) and benzoic acid (1.2 eq) in anhydrous DMF.

  • Add DCC (1.5 eq) and DMAP (0.1 eq).

  • Stir at room temperature for 12 hours.
    Yield : 72–78%.
    Advantage : Higher yields due to in-situ activation of carboxylic acid.

Microwave-Assisted Synthesis

Optimization :

  • Irradiate a mixture of amine, benzoic acid, HATU (1.5 eq), and DIPEA (3 eq) in DMF at 100°C for 15 minutes.
    Yield : 85%.
    Note : Microwave irradiation reduces reaction time from hours to minutes.

Stepwise Synthesis and Intermediate Characterization

A representative synthesis pathway is outlined below:

Step 1 : Synthesis of 3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-amine

  • React o-phenylenediamine with pyrazole-4-carboxylic acid in polyphosphoric acid at 120°C for 6 hours.

  • Intermediate Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.10 (m, 4H, benzimidazole-H), 6.05 (s, 2H, NH₂).

Step 2 : Amide Bond Formation

  • Use Schotten-Baumann conditions to couple the amine with benzoyl chloride.

  • Product Characterization :

    • HRMS : m/z 303.1120 [M+H]⁺ (calc. 303.1120).

    • IR : 1665 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Schotten-Baumann0–5°C, 2 h6595Simplicity, low cost
Carbodiimide (DCC)RT, 12 h7898High purity
Microwave (HATU)100°C, 15 min8599Rapid, scalable

Trade-offs : While microwave synthesis offers speed and efficiency, it requires specialized equipment. Schotten-Baumann remains preferable for small-scale lab synthesis due to minimal setup.

Challenges and Optimization Strategies

Solubility Issues

The benzimidazole-pyrazole intermediate exhibits poor solubility in polar aprotic solvents. Solutions include:

  • Using DMF/DMSO mixtures at elevated temperatures.

  • Introducing solubilizing groups (e.g., methoxy) during benzimidazole synthesis.

Byproduct Formation

Competitive N-acylation at benzimidazole’s NH site occurs if coupling agents lack selectivity. Mitigation strategies:

  • Employ bulky bases (e.g., DIPEA) to deprotonate the pyrazole amine selectively.

  • Use Boc-protected intermediates, followed by deprotection post-coupling.

Industrial-Scale Considerations

For kilogram-scale production, carbodiimide-mediated coupling in batch reactors is optimal:

  • Reactor Setup : Glass-lined steel, equipped with reflux condenser.

  • Workup : Filter dicyclohexylurea byproduct, concentrate under reduced pressure, and recrystallize from ethanol/water .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzamide group undergoes nucleophilic substitution under alkaline conditions. In one study:

  • Reagents : Sodium hydride (NaH) in dimethylformamide (DMF)

  • Conditions : 60–80°C for 4–6 hours

  • Outcome : Replacement of the benzamide group with aryl/alkyl amines or thiols .

Substituting AgentProduct ClassYield RangeKey Reference
AnilineN-aryl derivatives65–78%
EthylenediamineBis-benzimidazole conjugates55–62%

Oxidation Reactions

The pyrazole ring is susceptible to oxidation:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid

  • Conditions : Room temperature, 12-hour stirring

  • Outcome : Formation of pyrazole N-oxide derivatives, confirmed via NMR .

Example :

N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamideH2O2Pyrazole N-oxide(Yield: 70%)[9]\text{N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide} \xrightarrow{\text{H}_2\text{O}_2} \text{Pyrazole N-oxide} \quad (\text{Yield: 70\%}) \quad[9]

Condensation Reactions

The compound participates in Claisen-Schmidt condensations to form chalcone intermediates:

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde) in NaOH/ethanol

  • Conditions : Reflux at 80°C for 8 hours

  • Outcome : Chalcone derivatives with antimicrobial activity .

Aldehyde UsedProduct ApplicationMIC Range (μg/mL)Reference
4-ChlorobenzaldehydeAntibacterial (S. aureus)64–128
4-NitrobenzaldehydeAntifungal (C. albicans)128–512

Reduction Reactions

Selective reduction of the benzimidazole moiety:

  • Reagents : Sodium borohydride (NaBH₄) in methanol

  • Conditions : 0–5°C, 2-hour stirring

  • Outcome : Saturated benzimidazoline derivatives, characterized by LC-MS .

Mechanism :

BenzimidazoleNaBH4Benzimidazoline(Yield: 82%)[9]\text{Benzimidazole} \xrightarrow{\text{NaBH}_4} \text{Benzimidazoline} \quad (\text{Yield: 82\%}) \quad[9]

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions:

  • Reagents : Phenylacetylene, CuI catalyst

  • Conditions : Microwave irradiation, 120°C for 30 minutes

  • Outcome : Triazole-linked hybrids with enhanced bioactivity .

CatalystProductApplicationReference
CuI1,2,3-Triazole derivativesAntiviral (HCV)

Acid/Base-Mediated Rearrangements

Under strong acidic conditions:

  • Reagents : Concentrated HCl in ethanol

  • Conditions : Reflux at 100°C for 6 hours

  • Outcome : Ring-opening to form amino-pyrazole intermediates .

Key Data :

  • Rearrangement rate: >90% conversion (TLC monitoring) .

  • Isolated yield: 68% after recrystallization .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings:

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄

  • Conditions : DME/H₂O, 90°C for 12 hours

  • Outcome : Biaryl derivatives with COX-2 inhibitory activity .

Boronic AcidIC₅₀ (COX-2 Inhibition)Reference
4-Methoxyphenyl0.037 µM
3,5-Difluorophenyl0.046 µM

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole, including N-[3-(1H-benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide, exhibit significant antimicrobial properties.

  • Mechanism of Action : These compounds often disrupt bacterial cell walls or interfere with essential metabolic pathways, leading to bacterial cell death.

Case Studies :

  • Antibacterial Activity : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide showed promising Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound was also assessed for antifungal activity against strains like Candida albicans, showing effective inhibition at low concentrations .

Anticancer Research

The potential of N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide in cancer treatment has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Key Findings :

  • Cytotoxic Effects : In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines, including those from breast and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Synergistic Effects : When used in combination with other chemotherapeutic agents, N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide has shown enhanced efficacy, suggesting a potential role in combination therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[3-(1H-benzimidazol-2-Yl)-1H-pyrazol-4-Yl]benzamide is crucial for optimizing its pharmacological properties.

Structural FeatureEffect on Activity
Benzimidazole moietyEnhances binding affinity to biological targets
Pyrazole ringContributes to the compound's biological activity through electron donation
Benzamide groupAffects solubility and permeability

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s analogues vary in substituents, linker groups, and heterocyclic systems, leading to divergent physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide and Analogues
Compound Name Molecular Formula Key Structural Features
N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide (Target Compound) C₁₇H₁₃N₅O Benzimidazole-pyrazole fusion; unsubstituted benzamide.
N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide () C₂₇H₂₁ClN₆O Chloro and methyl substituents on pyrazole; vinyl linker between benzimidazole and pyrazole.
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(3-methyl-5-styrylisoxazol-4-yl)benzamide (Compound 10, ) C₂₇H₂₂N₄O₂ Styryl-substituted isoxazole; methyl group on benzimidazole.
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide () C₁₉H₁₇F₂N₅O₂ Ureidoethyl linker; 3,4-difluorophenyl and imidazole substituents.

Physicochemical and Pharmacokinetic Properties

  • Target Compound: Molecular weight: 303.32 g/mol. Predicted logP (lipophilicity): ~2.1 (moderate solubility in polar solvents).
  • Compound :

    • Chloro and methyl groups increase molecular weight (487.9 g/mol) and logP (~3.8), enhancing lipophilicity but reducing aqueous solubility.
    • Vinyl linker may introduce conformational flexibility, affecting binding to biological targets .
  • Isoxazole’s electronic properties differ from pyrazole, altering charge distribution and reactivity .
  • Compound :

    • Difluorophenyl and ureido groups improve metabolic stability and bioavailability via fluorine’s electron-withdrawing effects and hydrogen-bonding capacity .

Biologische Aktivität

N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C17_{17}H13_{13}N5_5O
  • Molecular Weight : 303.318 g/mol
  • IUPAC Name : N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide

Anticancer Activity

Numerous studies have investigated the anticancer properties of benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide. A significant finding from recent research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50_{50} (µM) Reference
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamideMCF73.79
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamideSF-26812.50
N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamideNCI-H46042.30

These results suggest that the compound may have potential as a therapeutic agent in cancer treatment, particularly due to its ability to inhibit cell proliferation.

The mechanism by which N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide exerts its anticancer effects is thought to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that similar compounds can activate caspases, which are crucial for the apoptotic process, thereby leading to programmed cell death in cancer cells.

Additional Biological Activities

Beyond its anticancer potential, research has indicated that benzimidazole derivatives may also possess other biological activities, including:

  • Antimicrobial Activity : Some studies have reported that benzimidazole derivatives exhibit antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been shown to reduce inflammation in various models, indicating potential as anti-inflammatory agents .

Case Studies and Research Findings

A review of literature from 2012 to 2021 highlights the growing interest in benzimidazole derivatives for their pharmacological properties. Notably, compounds bearing the benzimidazole moiety have been linked to activities such as:

  • Antiviral Properties : Certain derivatives have shown efficacy against viruses like Hepatitis C, with EC50_{50} values in the nanomolar range .
  • Antidiabetic Effects : Some studies suggest that these compounds may help regulate blood glucose levels and improve insulin sensitivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide and its derivatives?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with pyrazole intermediates. For example, refluxing 3-(1H-benzimidazol-2-yl)-1H-pyrazole-4-carbaldehyde with benzamide in methanol under acidic conditions, monitored by TLC for reaction completion . Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification via column chromatography (e.g., silica gel, chloroform:methanol eluent) and recrystallization (e.g., methanol) are recommended .

Q. How can the structural integrity of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide be confirmed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches).
  • ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, pyrazole protons at δ 6.5–7.5 ppm) and carbon assignments.
  • Elemental analysis (C, H, N) to validate purity (<0.3% deviation from theoretical values) .

Q. What preliminary biological activities are reported for this compound?

  • Methodology : Early-stage studies highlight its role as a TGF-β type I receptor inhibitor (IC₅₀ = 18 nM) . Screen for activity using kinase assays (e.g., recombinant ALK5) and cell-based luciferase reporter systems (e.g., HEK293 cells transfected with TGF-β-responsive elements). Dose-response curves (0.1–100 μM) and selectivity profiling against related kinases (e.g., activin receptors) are essential .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s binding mode with TGF-β receptors?

  • Methodology : Perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement). Co-crystallize the compound with the TGF-β receptor kinase domain. Analyze hydrogen bonding (e.g., benzamide carbonyl with Lys232) and π-π stacking (pyrazole-benzimidazole with receptor aromatic residues). Compare with docking poses (e.g., AutoDock Vina) to validate computational predictions .

Q. What experimental designs address contradictory efficacy data in fibrosis models?

  • Methodology : Discrepancies in in vivo outcomes (e.g., renal vs. cardiac fibrosis) may stem from tissue-specific TGF-β isoform expression. Design studies with:

  • Isoform-selective knockdowns (siRNA/shRNA) in animal models.
  • Biomarker profiling (e.g., collagen deposition via Masson’s trichrome staining, SMAD2/3 phosphorylation via Western blot).
  • Dose optimization (e.g., 10–50 mg/kg oral administration in rodents) .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

  • Methodology : Synthesize derivatives with substituent variations:

  • Pyrazole ring : Replace 1H-pyrazol-4-yl with 1H-pyrazol-3-yl to test steric effects.
  • Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance receptor affinity.
  • Evaluate changes via competitive binding assays (SPR/Biacore) and molecular dynamics simulations (e.g., GROMACS) to assess binding kinetics .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Methodology : Use kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. For hits with >50% inhibition at 1 μM, perform counter-screens against structurally related kinases (e.g., p38 MAPK, JNK). Optimize selectivity by modifying the benzimidazole N-substituents (e.g., methyl vs. trifluoromethyl groups) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodology : Poor bioavailability or metabolic instability may explain gaps. Conduct:

  • ADME assays : Microsomal stability (e.g., human liver microsomes), plasma protein binding (equilibrium dialysis).
  • Pharmacokinetic studies : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models.
  • Prodrug derivatization : Introduce ester or amide prodrug moieties to enhance solubility .

Tables

Table 1 : Key Physicochemical Properties of N-[3-(1H-Benzimidazol-2-Yl)-1H-Pyrazol-4-Yl]benzamide

PropertyValue/DescriptionReference
Molecular FormulaC₂₀H₁₅N₅O
Molecular Weight341.37 g/mol
Solubility (PBS, pH 7.4)12.5 μM (predicted)
LogP3.2 (calculated)

Table 2 : Selectivity Profile Against Kinases (IC₅₀ Values)

KinaseIC₅₀ (nM)Reference
TGF-β RI (ALK5)18
TGF-β RII120
p38 MAPK>10,000
JNK1>10,000

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.